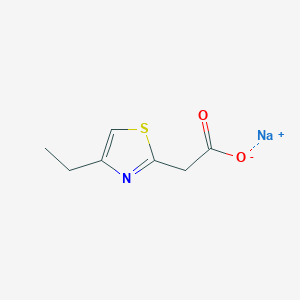
3-(3-Azetidinyloxy)pyridine dihydrochloride
Vue d'ensemble
Description
“3-(3-Azetidinyloxy)pyridine dihydrochloride” is a chemical compound with the formula C₈H₁₂Cl₂N₂O . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The InChI code for “3-(3-Azetidinyloxy)pyridine dihydrochloride” is 1S/C8H10N2O.2ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H .Physical And Chemical Properties Analysis
“3-(3-Azetidinyloxy)pyridine dihydrochloride” has a molecular weight of 223.1 g/mol .Applications De Recherche Scientifique
Ligand for Nicotinic Acetylcholine Receptors
3-(3-Azetidinyloxy)pyridine dihydrochloride and its analogues, like A-85380, have been identified as ligands with high affinity for nicotinic acetylcholine receptors (nAChRs). Studies show that certain analogues with halogen substituents exhibit subnanomolar affinity for nAChRs, making them of interest as pharmacological probes, potential medications, and candidates for developing radiohalogenated tracers for studying nAChRs (Koren et al., 1998).
Positron Emission Tomography (PET) Ligand
Derivatives of 3-(3-Azetidinyloxy)pyridine, such as F-A-85380, have been synthesized and shown to be potent and selective ligands for the human alpha4beta2 nicotinic acetylcholine receptor subtype. F-A-85380, in particular, has been labeled with the positron emitter fluorine-18 for PET imaging of central nAChRs. This compound's cerebral uptake can be modulated by the synaptic concentration of acetylcholine, making it suitable for brain imaging of nAChRs with PET (Doll et al., 1999).
Potential in CNS Active Agents
The 2-azetidinone skeleton, an integral part of 3-(3-Azetidinyloxy)pyridine derivatives, has shown potential as a central nervous system (CNS) active agent. Synthesis of Schiff’s bases and 2-azetidinones has led to compounds that exhibit antidepressant and nootropic activities, underscoring the potential of these compounds for the development of potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Radiotracer for Studying nAChRs
2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a radiotracer synthesized for studying nicotinic acetylcholine receptors, is another application of 3-(3-Azetidinyloxy)pyridine derivatives. This compound is used for PET imaging, offering high specific radioactivity and suitability for examining nAChRs (Horti et al., 1998).
Propriétés
IUPAC Name |
3-(azetidin-3-yloxy)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMCDKCROLDTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1374447.png)


![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B1374450.png)





![2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide](/img/structure/B1374462.png)
![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B1374463.png)
